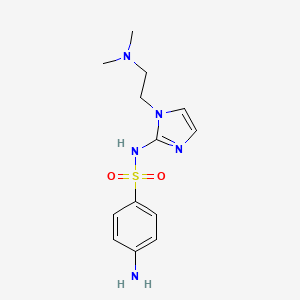

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)-

Description

The compound Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- (CAS: 71795-53-4) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an amino group at the 4-position. The N-linked imidazole ring is further functionalized with a 2-(dimethylamino)ethyl group at the 1-position, introducing both hydrophilic and basic properties due to the tertiary amine. Its molecular formula is C₁₃H₁₉N₅O₂S, with a molecular weight of 323.4 g/mol .

Properties

CAS No. |

71795-53-4 |

|---|---|

Molecular Formula |

C13H19N5O2S |

Molecular Weight |

309.39 g/mol |

IUPAC Name |

4-amino-N-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C13H19N5O2S/c1-17(2)9-10-18-8-7-15-13(18)16-21(19,20)12-5-3-11(14)4-6-12/h3-8H,9-10,14H2,1-2H3,(H,15,16) |

InChI Key |

POYHLULQLFYWOX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with imidazole to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzenesulfonamide derivatives, differing primarily in the substituents on the imidazole ring. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Structural and Functional Differences

Substituent Effects on Solubility: The dimethylaminoethyl group in CAS 71795-53-4 introduces a polar tertiary amine, improving aqueous solubility compared to the phenylmethyl (CAS 71795-52-3) or chlorophenyl (CAS 71795-55-6) derivatives, which are more lipophilic .

Biological Interactions: The chlorine atom in CAS 71795-55-6 may engage in halogen bonding with protein targets, a feature absent in the dimethylaminoethyl analog . The methyl group in CAS 71795-51-2 adds steric hindrance, which could either block off-target interactions or reduce binding affinity depending on the target’s active site .

Synthetic Routes: Synthesis of these compounds typically involves coupling benzenesulfonyl chloride with functionalized imidazoles (e.g., via nucleophilic substitution or condensation reactions) . For example, CAS 71795-53-4 likely forms through alkylation of the imidazole nitrogen with 2-(dimethylamino)ethyl chloride, followed by sulfonylation .

Conformational Analysis: Crystal structure data for related compounds (e.g., 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide) reveal planar sulfonamide groups and defined torsion angles (e.g., C4–C5–C6–N1 = 179.1°), suggesting rigid conformations that favor binding to flat enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.